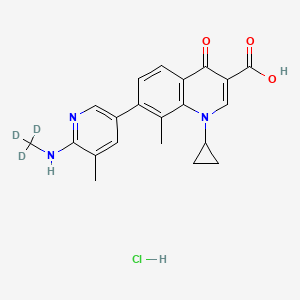

Ozenoxacin-d3 (hydrochloride)

Description

BenchChem offers high-quality Ozenoxacin-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ozenoxacin-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H22ClN3O3 |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

1-cyclopropyl-8-methyl-7-[5-methyl-6-(trideuteriomethylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H21N3O3.ClH/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27;/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27);1H/i3D3; |

InChI Key |

UKHHULMETIGXKF-FJCVKDQNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=NC=C(C=C1C)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C.Cl |

Canonical SMILES |

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C.Cl |

Origin of Product |

United States |

Overview of Quinolone Antibiotics and Their Significance in Antimicrobial Development

Quinolone antibiotics represent a significant class of synthetic antibacterial agents with a broad spectrum of activity. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. drugbank.compatsnap.comchemicalbook.com These enzymes are crucial for bacterial DNA replication, including processes like supercoiling, chromosomal condensation, and decatenation. drugbank.comnih.gov By targeting these enzymes, quinolones disrupt DNA synthesis, leading to bacterial cell death. patsnap.com

Ozenoxacin (B1663890) is a non-fluorinated quinolone antibiotic. patsnap.comnih.gov This structural characteristic is noteworthy as it may contribute to a reduced potential for the development of bacterial resistance compared to its fluoroquinolone counterparts. patsnap.com Ozenoxacin has demonstrated bactericidal activity against clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pyogenes. drugbank.comnih.gov A key advantage of ozenoxacin is its ability to evade bacterial efflux pumps, which are a common mechanism of resistance to other quinolone antibiotics. wikipedia.org

Synthetic Methodologies and Isotopic Incorporation of Ozenoxacin D3 Hydrochloride

Strategies for Deuteration of Complex Organic Molecules

The introduction of deuterium (B1214612) into complex organic molecules like Ozenoxacin (B1663890) requires strategic synthetic planning to ensure high isotopic purity and site-selectivity.

Site-Selective Deuterium Labeling Approaches

Site-selective deuteration is crucial for creating isotopically labeled compounds with precisely located deuterium atoms. This precision is vital for mechanistic studies and for developing robust internal standards for quantitative analysis. General strategies for achieving site-selective deuteration in complex molecules, including those with quinolone scaffolds, often involve one of two main approaches:

Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration. almacgroup.com HIE reactions often employ transition metal catalysts, such as iridium or palladium, to facilitate the exchange of specific hydrogen atoms with deuterium from a deuterium source like deuterium gas (D2) or heavy water (D2O). almacgroup.comsnnu.edu.cn The regioselectivity of the exchange is often directed by functional groups present in the molecule, which coordinate to the metal catalyst and guide the deuteration to specific C-H bonds, typically at the ortho-position to the directing group. snnu.edu.cn For molecules with multiple potential sites, the reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to favor deuteration at the desired position.

Chemical Synthesis Pathways for Ozenoxacin-d3 (hydrochloride)

While the precise, proprietary synthesis of commercially available Ozenoxacin-d3 (hydrochloride) is not publicly disclosed, a plausible synthetic strategy can be inferred based on the known synthesis of Ozenoxacin and general deuteration techniques. The molecular formula of Ozenoxacin-d3 is C21H18D3N3O3, indicating the incorporation of three deuterium atoms. researchgate.net

The synthesis of Ozenoxacin itself is a multi-step process that typically involves the coupling of a bromoquinolone intermediate with a pyridyl stannane (B1208499) or boronic acid derivative, often via a Stille or Suzuki coupling reaction. nih.govnih.gov One potential route for the synthesis of Ozenoxacin-d3 could involve the use of a deuterated starting material. Given the structure of Ozenoxacin, a likely position for deuteration is the methylamino group on the pyridinyl ring or the methyl group on the quinoline (B57606) core.

A plausible approach for the synthesis of Ozenoxacin-d3 (hydrochloride) could involve the use of deuterated methylamine (B109427) (CD3NH2) or a deuterated methylating agent in the synthesis of the pyridinyl fragment. For example, in the synthesis of the key pyridyl tributylstannane intermediate, the reaction of the dihalopyridine precursor with methylamine-d3 would introduce the deuterated methylamino group. nih.govopenmedscience.com This deuterated intermediate would then be coupled with the bromoquinolone core to yield Ozenoxacin-d3.

Plausible Synthetic Step for Deuterium Incorporation:

| Reaction Step | Reactants | Deuterated Reagent | Product |

| Amination of Pyridine (B92270) Ring | 5-bromo-2-chloro-3-methylpyridine | Methylamine-d3 (CD3NH2) | 5-bromo-3-methyl-N-(methyl-d3)-pyridin-2-amine |

This early incorporation of the deuterium label would then be carried through the subsequent steps of the synthesis, including the final coupling and purification, to yield the desired Ozenoxacin-d3 (hydrochloride).

Characterization Techniques for Deuterium Incorporation

Following synthesis, it is imperative to confirm the successful incorporation of deuterium, determine its exact location within the molecule, and assess the isotopic purity of the final compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this purpose.

Mass Spectrometry for Isotopic Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and is therefore ideal for confirming the incorporation of deuterium, as each deuterium atom adds approximately one mass unit to the molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition and confirmation of successful deuteration.

For Ozenoxacin-d3, the expected molecular weight will be higher than that of the non-deuterated Ozenoxacin. By comparing the mass spectra of the deuterated and non-deuterated compounds, the number of incorporated deuterium atoms can be determined. Furthermore, liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) can be used to quantify the isotopic purity, which is the percentage of the deuterated compound relative to any remaining non-deuterated or partially deuterated species. acs.orgmdpi.com This is crucial for applications where the deuterated compound is used as an internal standard. nih.gov

Representative Mass Spectrometry Data for Ozenoxacin and Ozenoxacin-d3:

| Compound | Molecular Formula | Expected [M+H]+ (monoisotopic) | Observed [M+H]+ (example) |

| Ozenoxacin | C21H21N3O3 | 364.1656 | 364.1658 |

| Ozenoxacin-d3 | C21H18D3N3O3 | 367.1843 | 367.1845 |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination

While mass spectrometry confirms the incorporation of deuterium, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise location of the deuterium atoms within the molecule. Since deuterium is NMR-active but has a different resonance frequency than proton (¹H), its presence can be inferred from the disappearance of signals in the ¹H NMR spectrum.

In the ¹H NMR spectrum of Ozenoxacin-d3, the proton signal corresponding to the position where deuterium has been substituted will be absent or significantly reduced in intensity. For example, if the methylamino group is deuterated, the characteristic singlet for the N-methyl protons would be absent. Additionally, ¹³C NMR can be used to confirm the position of deuteration, as the carbon atom attached to a deuterium will show a characteristic splitting pattern and a shift in its resonance compared to a carbon attached to a proton. For more direct evidence, ²H (deuterium) NMR spectroscopy can be performed, which will show a signal only for the deuterium atoms in the molecule.

Hypothetical ¹H NMR Chemical Shift Comparison:

| Proton Position in Ozenoxacin | Expected ¹H Chemical Shift (ppm) | Expected Observation in Ozenoxacin-d3 (assuming N-CD3) |

| N-CH3 | ~2.9 | Signal absent or significantly reduced |

| C8-CH3 | ~2.5 | Signal present |

| Cyclopropyl-H | ~1.0-1.2 | Signal present |

| Aromatic-H | ~7.0-8.5 | Signals present |

Scale-Up and Purity Considerations for Research-Grade Ozenoxacin-d3 (hydrochloride)

The transition from a laboratory-scale synthesis to the production of larger quantities of research-grade Ozenoxacin-d3 (hydrochloride) introduces several challenges that must be addressed to ensure consistent quality and purity.

The synthesis of isotopically labeled active pharmaceutical ingredients (APIs) for research purposes requires careful process optimization to maximize yield and isotopic enrichment while minimizing costs, especially when using expensive deuterated starting materials. gd3services.com The scalability of each reaction step must be evaluated, and potential side reactions that could compromise the isotopic purity need to be identified and controlled. researchgate.net

Purity is of paramount importance for research-grade materials, particularly for those intended for use as internal standards in quantitative assays. The final product must be thoroughly characterized to determine not only its chemical purity but also its isotopic purity. nih.govmdpi.com This involves the use of validated analytical methods, such as HPLC for chemical purity and LC-MS and NMR for isotopic purity assessment. acs.org Specifications for the final product should be established, defining acceptable levels for chemical impurities and the minimum acceptable isotopic enrichment. The separation of isotopologues is often not feasible, making high-precision deuteration methods critical. researchgate.net The development of robust purification methods, such as crystallization, is essential to remove process-related impurities and ensure the final product meets the required quality standards for its intended research application.

Principles of Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Analysis

Quantitative analysis in biological matrices, such as plasma, urine, or tissue homogenates, is often performed using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). eijppr.com These techniques offer high sensitivity and selectivity. texilajournal.com However, the accuracy and precision of these methods can be compromised by several factors, including variability in sample preparation, instrument response, and matrix effects. wuxiapptec.comnumberanalytics.com An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality control samples to correct for these variations. msacl.org

The ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties. researchgate.net This is where stable isotope-labeled internal standards (SIL-IS) offer a significant advantage. scispace.com SIL-IS are compounds in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.com Ozenoxacin-d3 (hydrochloride) is a deuterated form of ozenoxacin. veeprho.com

The fundamental principle of using a SIL-IS is that it behaves nearly identically to the unlabeled analyte throughout the entire analytical process, from extraction and chromatography to ionization in the mass spectrometer. waters.com Because the SIL-IS and the analyte have the same chemical structure, they are affected in the same way by factors that can lead to quantification errors. chromforum.org However, due to the mass difference, the SIL-IS can be distinguished from the analyte by the mass spectrometer. wuxiapptec.com Quantification is then based on the ratio of the analyte's response to the IS's response, which remains constant even if the absolute signal intensities fluctuate. masontechnology.ie This normalization significantly improves the accuracy and precision of the measurement. numberanalytics.com

Role of Ozenoxacin-d3 (hydrochloride) in Enhancing Analytical Accuracy and Precision

The use of Ozenoxacin-d3 (hydrochloride) as an internal standard is critical for the accurate quantification of ozenoxacin in biological samples. Its role is particularly important in compensating for two major sources of error in bioanalytical methods: matrix effects and analyte loss during sample preparation.

Matrix effects are a significant challenge in LC-MS based bioanalysis. eijppr.com They are caused by co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. medipharmsai.com This can lead to inaccurate and imprecise results. nih.gov Since the matrix composition can vary between different samples and individuals, the extent of ion suppression or enhancement can also be variable. medipharmsai.com

A SIL-IS like Ozenoxacin-d3 is the preferred tool to correct for matrix effects. researchgate.net Because it has the same chemical properties and a very similar retention time to the unlabeled ozenoxacin, it experiences the same degree of ion suppression or enhancement. chromforum.orgmedipharmsai.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is effectively canceled out, leading to more reliable quantitative data. waters.com

Table 1: Hypothetical Matrix Effect Evaluation for Ozenoxacin with Ozenoxacin-d3 as Internal Standard

| Matrix Lot | Analyte Response (Area) | IS Response (Area) | Analyte/IS Ratio | Matrix Factor |

| Lot 1 | 48,500 | 97,000 | 0.500 | 0.98 |

| Lot 2 | 47,000 | 94,500 | 0.497 | 0.97 |

| Lot 3 | 49,200 | 98,100 | 0.501 | 0.99 |

| Lot 4 | 46,800 | 93,800 | 0.499 | 0.98 |

| Lot 5 | 50,100 | 100,500 | 0.499 | 0.99 |

| Neat Solution | 50,000 | 100,000 | 0.500 | 1.00 |

This table illustrates how the analyte/IS ratio remains consistent across different biological matrix lots, even with slight variations in individual peak areas, demonstrating the compensation for matrix effects. The Matrix Factor is calculated as the peak area ratio in the presence of matrix divided by the peak area ratio in a neat solution.

The process of preparing a biological sample for analysis often involves multiple steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by evaporation and reconstitution. texilajournal.com During these steps, some amount of the analyte can be lost, leading to an underestimation of its concentration. masontechnology.ie The recovery of the analyte can vary from sample to sample, introducing imprecision.

By adding Ozenoxacin-d3 (hydrochloride) to the sample at the beginning of the preparation process, any loss of ozenoxacin will be mirrored by a proportional loss of the internal standard. researchgate.net Since the two compounds have identical chemical properties, their extraction recoveries will be the same. researchgate.net Consequently, the ratio of their concentrations remains unchanged, and the final calculated concentration of the analyte will be accurate despite any losses during sample workup. masontechnology.ie

Table 2: Hypothetical Recovery Data for Ozenoxacin using Ozenoxacin-d3 as Internal Standard

| Sample | Analyte Peak Area (Pre-extraction) | IS Peak Area (Pre-extraction) | Analyte Peak Area (Post-extraction) | IS Peak Area (Post-extraction) | Analyte/IS Ratio (Post-extraction) | Recovery (%) |

| QC Low | 10,000 | 50,000 | 8,200 | 41,000 | 0.200 | 82 |

| QC Mid | 50,000 | 50,000 | 42,500 | 42,500 | 1.000 | 85 |

| QC High | 100,000 | 50,000 | 84,000 | 42,000 | 2.000 | 84 |

This table demonstrates that even with incomplete recovery during sample preparation, the analyte/IS ratio remains consistent, allowing for accurate quantification.

Contextualizing Ozenoxacin D3 Hydrochloride As a Research Standard

Ozenoxacin-d3 (hydrochloride) is the deuterated analog of ozenoxacin (B1663890), where three hydrogen atoms have been replaced by deuterium (B1214612). Its primary role is as an internal standard for the quantitative analysis of ozenoxacin in biological matrices using LC-MS. The predictable mass shift allows for clear differentiation from the non-deuterated ozenoxacin, ensuring accurate and reliable measurement.

The use of Ozenoxacin-d3 (hydrochloride) is crucial for a variety of research applications, including:

Pharmacokinetic studies: To accurately determine the concentration of ozenoxacin in plasma or other biological fluids over time.

Metabolism studies: To help identify and quantify metabolites of ozenoxacin.

Bioequivalence studies: To compare the pharmacokinetic profiles of different formulations of ozenoxacin.

Quality control: To ensure the accuracy and precision of analytical methods used for ozenoxacin.

The availability of a high-purity, well-characterized deuterated standard like Ozenoxacin-d3 (hydrochloride) is essential for generating the robust and reliable data required for regulatory submissions and for advancing our understanding of the pharmacology of ozenoxacin.

Advanced Analytical Methodologies for Ozenoxacin Quantification Utilizing Ozenoxacin D3 Hydrochloride

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has emerged as the preferred technique for the quantification of ozenoxacin (B1663890) in biological fluids due to its superior sensitivity, selectivity, and speed. A validated LC-MS/MS method was used to measure ozenoxacin plasma levels in clinical studies. fda.gov The core of this methodology lies in the combination of the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

Chromatographic Separation Parameters for Ozenoxacin and Ozenoxacin-d3 (hydrochloride)

Effective chromatographic separation is critical to distinguish the analyte (ozenoxacin) and the internal standard (Ozenoxacin-d3) from endogenous matrix components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique employed.

Several studies have outlined successful chromatographic conditions for ozenoxacin. A common approach involves the use of a C18 analytical column. For instance, one method utilized an Alltima C18 column (150 x 4.6 mm, 5 µm particle size). researchgate.net Another study employed a COSMOSIL packed column (5C18-MS-II, 4.16 ID x 250mm). ijnrd.org The mobile phase composition is crucial for achieving optimal separation. A typical mobile phase consists of an aqueous component with a pH modifier and an organic solvent. One reported method uses a mobile phase of 0.01 mM ammonium (B1175870) acetate (B1210297) at pH 4.8 and methanol (B129727) in an 80:20 (v/v) ratio, with a flow rate of 0.5 mL/min. researchgate.net Another established method uses a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (50:50, pH 3.0) at a flow rate of 1.0 mL/min. ijnrd.org

For the simultaneous analysis of ozenoxacin and its deuterated internal standard, Ozenoxacin-d3, the chromatographic conditions are optimized to ensure that both compounds have nearly identical retention times, yet are baseline resolved from any interfering peaks. The minor mass difference between the two compounds does not significantly alter their chromatographic behavior under typical reversed-phase conditions.

Table 1: Illustrative Chromatographic Separation Parameters

| Parameter | Value |

| Analytical Column | Alltima C18 (150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase A | 0.01 mM Ammonium Acetate (pH 4.8) researchgate.net |

| Mobile Phase B | Methanol researchgate.net |

| Gradient | 80:20 (A:B) researchgate.net |

| Flow Rate | 0.5 mL/min researchgate.net |

| Injection Volume | 10 µL researchgate.net |

| Column Temperature | Ambient |

| Internal Standard | Ozenoxacin-d3 (hydrochloride) |

Note: This table represents a composite of published methods and illustrates typical parameters. Specific applications may require further optimization.

Mass Spectrometric Detection and Ionization Modes

Tandem mass spectrometry provides the high selectivity needed for bioanalytical quantification. Electrospray ionization (ESI) is the most common ionization technique for molecules like ozenoxacin, and it is typically operated in the positive ion mode. nih.gov

Detection is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass filtering, significantly reducing background noise and enhancing specificity. For ozenoxacin, the protonated molecule [M+H]⁺ is selected as the precursor ion.

Table 2: Illustrative Mass Spectrometric Detection Parameters

| Parameter | Ozenoxacin | Ozenoxacin-d3 (hydrochloride) |

| Ionization Mode | ESI Positive nih.gov | ESI Positive |

| Precursor Ion (m/z) | 364 researchgate.net | 367 (inferred) |

| Product Ion (m/z) | 196 researchgate.net | 196 (inferred) |

| Dwell Time | Optimized for peak shape | Optimized for peak shape |

| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |

Fragmentation Patterns of Ozenoxacin and Ozenoxacin-d3 (hydrochloride)

Understanding the fragmentation of the precursor ions is essential for selecting the most intense and specific product ions for the MRM transitions. The molecular formula of ozenoxacin is C₂₁H₂₁N₃O₃, with a molecular weight of 363.41 g/mol . fda.gov In positive ESI mode, it readily forms a precursor ion at m/z 364.

The fragmentation of the m/z 364 precursor ion for ozenoxacin has been studied, and a characteristic product ion at m/z 196 has been identified. researchgate.net This major fragmentation pathway likely involves the cleavage of the bond connecting the quinolone core and the substituted pyridine (B92270) ring.

For Ozenoxacin-d3 (hydrochloride), the three deuterium (B1214612) atoms are located on the methylamino group. This results in a precursor ion at m/z 367. Since the deuterium labeling is on the pyridine portion of the molecule, which is cleaved off during fragmentation to produce the product ion from the quinolone core, the resulting product ion is expected to be the same as that of the unlabeled ozenoxacin, i.e., m/z 196. This shared fragment is advantageous as it often results in a similar instrument response for both the analyte and the internal standard.

Method Validation for Bioanalytical Applications

A bioanalytical method must be rigorously validated to ensure its reliability for the analysis of study samples. The validation process assesses several key parameters in accordance with regulatory guidelines.

Selectivity and Specificity Considerations

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. In the context of an LC-MS/MS assay using Ozenoxacin-d3 as an internal standard, selectivity is demonstrated by analyzing blank biological matrix samples from multiple sources to ensure that no endogenous interferences are observed at the retention times of ozenoxacin and its internal standard. The high selectivity of the MRM detection mode is a major advantage in this regard. Specificity is further confirmed by the absence of crosstalk between the MRM channels for ozenoxacin and Ozenoxacin-d3.

Linearity and Calibration Range Establishment

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. To establish linearity, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

For ozenoxacin, a linear range of 0.05 µg/mL to 1.0 µg/mL has been reported for an LC-MS method. researchgate.net Another HPLC method demonstrated linearity over a concentration range of 3 to 18 ppm. ijnrd.org The acceptance criterion for a calibration curve is typically a correlation coefficient (r²) of 0.99 or greater. The use of a deuterated internal standard like Ozenoxacin-d3 ensures that the linearity of the response is maintained even in the presence of matrix effects. The lower limit of quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. Given the low systemic absorption of ozenoxacin, a sensitive LLOQ is often necessary for pharmacokinetic studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters that define the sensitivity of a bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the quantification of ozenoxacin using Ozenoxacin-d3 as an internal standard, these limits are typically determined by analyzing a series of diluted samples and assessing the signal-to-noise ratio. Generally, an LOD is established at a signal-to-noise ratio of approximately 3:1, whereas the LOQ is set at a ratio of at least 10:1. In clinical applications, the LOQ for ozenoxacin in plasma has been noted to be as low as 0.489 ng/mL in some studies, demonstrating the high sensitivity of LC-MS/MS methods. invivochem.cn Another study reported a lower limit of quantification of 0.04 μg/ml for ozenoxacin in receptor fluid from in vitro skin permeation studies. veeprho.com A method for analyzing potential genotoxic impurities in ozenoxacin established detection limits of 0.011 μg/mL for ozenoxacin itself.

Table 1: Representative LOD and LOQ Values for Ozenoxacin Analysis

| Parameter | Representative Value | Matrix | Analytical Technique |

| LOD | ~0.03 µg/mL | Pharmaceutical Dosage Form | RP-HPLC |

| LOQ | ~0.09 µg/mL | Pharmaceutical Dosage Form | RP-HPLC |

| LLOQ | 0.489 ng/mL | Plasma | LC-MS/MS |

| LOQ | 0.04 µg/mL | In Vitro Receptor Fluid | LC-MS/MS |

Note: The LOD and LOQ values can vary depending on the specific instrumentation, methodology, and matrix being analyzed.

Accuracy and Precision Assessment (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels within the calibration range, typically at low, medium, and high-quality control (QC) concentrations. Intra-day (within a single day) and inter-day (across different days) assessments are performed to understand the method's variability over time.

For a bioanalytical method utilizing Ozenoxacin-d3 to be considered reliable, the accuracy should be within ±15% of the nominal concentration (or ±20% for the LLOQ), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (or 20% for the LLOQ). For instance, a microbiological assay for ozenoxacin reported a mean accuracy of 100.67% with an RSD of 0.65%, and an intermediate precision RSD between days of 1.01%. An RP-HPLC method showed a recovery of 100.34% and a method precision RSD of 0.9%.

Table 2: Illustrative Intra-day and Inter-day Accuracy and Precision Data

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | < 10% | 90-110% | < 10% | 90-110% |

| Medium | < 10% | 90-110% | < 10% | 90-110% |

| High | < 10% | 90-110% | < 10% | 90-110% |

These are representative acceptance criteria. Actual values would be determined during method validation.

Recovery and Matrix Effect Evaluation

In bioanalytical methods, recovery refers to the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix. The matrix effect is the alteration of ionization efficiency of the analyte and internal standard due to co-eluting endogenous components from the matrix.

The use of a stable isotope-labeled internal standard like Ozenoxacin-d3 is particularly effective in mitigating the impact of matrix effects, as it is expected to be affected in the same way as the unlabeled analyte. The recovery of ozenoxacin and the internal standard should be consistent and reproducible across different concentrations. The matrix factor, calculated as the ratio of the analyte/internal standard peak response in the presence of matrix to the peak response in a neat solution, should ideally be close to 1. An RP-HPLC method for ozenoxacin reported a %recovery of 100.34%.

Table 3: Hypothetical Recovery and Matrix Effect Data

| Analyte | QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Ozenoxacin | Low | 85.2 | 98.5 |

| Medium | 86.1 | 99.1 | |

| High | 84.9 | 98.9 | |

| Ozenoxacin-d3 | - | 85.5 | 99.0 |

This table illustrates the expected consistency in recovery and minimal matrix effect when using a deuterated internal standard.

Preclinical Pharmacokinetic Investigations of Ozenoxacin Aided by Ozenoxacin D3 Hydrochloride

In Vitro Absorption Studies

In vitro models are fundamental in the early assessment of a topical drug's potential for absorption through the skin. These studies provide initial data on permeation and the influence of different formulations.

Permeation Across Biological Membranes (e.g., Excised Skin Models, Caco-2 Cells)

Excised skin models are a well-established method for evaluating the percutaneous absorption of topical agents. Studies using excised human skin have demonstrated that ozenoxacin (B1663890) has very low penetration. Following the application of 1% and 2% cream formulations, ozenoxacin concentrations in the receptor fluid of Franz diffusion cells were generally below the limits of quantification. This indicates that the compound predominantly remains in the upper layers of the skin, such as the stratum corneum and epidermis, with negligible amounts permeating through to the dermis. fda.govresearchgate.net This characteristic is consistent with the drug's design for targeted topical therapy with minimal systemic absorption.

The Caco-2 cell permeability assay is a standard in vitro model that mimics the human intestinal epithelium and is widely used to predict the oral absorption of systemically administered drugs. creative-bioarray.comnih.gov For a topical drug like ozenoxacin, which is not intended for oral administration and shows minimal skin penetration, Caco-2 permeability studies are generally not a primary focus of the preclinical investigation. Consequently, specific data on ozenoxacin's permeability in Caco-2 cell models is not extensively reported in the scientific literature.

Influence of Formulation on Topical Absorption in vitro

The formulation of a topical drug can significantly impact its absorption profile. Preclinical evaluations of ozenoxacin have included assessments of various formulations to optimize its delivery and local availability. In vitro studies comparing 1% ointment and 1% cream formulations using excised human skin models have shown consistently low skin penetration for both. fda.gov

Research into advanced delivery systems, such as nano-emulgels, has also been conducted. These formulations aim to enhance the solubility and bioavailability of poorly soluble substances. While these novel formulations may alter the drug's release characteristics and skin retention, the primary goal remains to maximize its concentration within the skin layers while keeping systemic absorption negligible. The fundamental pharmacokinetic property of ozenoxacin, characterized by high retention in the stratum corneum and low permeation into the dermis, appears consistent across standard formulations. impactfactor.org

In Vivo Animal Model Pharmacokinetic Studies

In vivo studies in animal models are essential for confirming the pharmacokinetic properties observed in vitro and for understanding the drug's behavior in a complete biological system.

Quantification of Ozenoxacin in Animal Tissues and Biofluids Using Ozenoxacin-d3 (hydrochloride)

Accurate quantification of a drug in biological samples such as skin tissue and plasma is fundamental to pharmacokinetic analysis. The gold standard for this type of bioanalysis is liquid chromatography with tandem mass spectrometry (LC-MS/MS). researchgate.net This technique offers high sensitivity and selectivity, which is crucial when measuring the very low concentrations expected from a topically applied drug with poor absorption.

To ensure the accuracy and precision of LC-MS/MS methods, a stable isotope-labeled internal standard (SIL-IS) is employed. researchgate.netnih.gov For ozenoxacin, Ozenoxacin-d3 (hydrochloride) serves as the ideal internal standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. nih.gov However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished from the unlabeled ozenoxacin by the mass spectrometer. By adding a known amount of Ozenoxacin-d3 (hydrochloride) to each sample, it is possible to correct for any variability or loss during the analytical process, thereby enabling highly accurate quantification of ozenoxacin in matrices like homogenized skin or plasma. lcms.cz

Distribution Profile in Animal Models (e.g., Skin, Plasma)

Animal studies have corroborated the in vitro findings regarding ozenoxacin's distribution. In a mouse model of Staphylococcus aureus dermal infection, the efficacy of topically applied ozenoxacin formulations demonstrated significant reductions in bacterial load in infected skin samples. tandfonline.comresearchgate.net This therapeutic effect confirms that ozenoxacin effectively distributes into the relevant skin layers to exert its antibacterial action.

The distribution within the skin is highly stratified. Consistent with human skin studies, animal models show that ozenoxacin concentrations are highest in the stratum corneum, lower in the epidermis, and often below the limit of quantification in the dermis. researchgate.net This distribution profile is key to its efficacy against superficial skin infections and its favorable safety profile.

Due to this poor penetration through the dermal layer, systemic exposure is negligible. In both preclinical animal models and human clinical studies, plasma concentrations of ozenoxacin following topical application are typically undetectable or found at extremely low levels, close to the lower limit of quantification (approximately 0.5 ng/mL). researchgate.net

Table 1: Distribution of Ozenoxacin in Skin Layers Following Topical Application

| Skin Layer | Relative Ozenoxacin Concentration | Implication |

| Stratum Corneum | High | Acts as a drug reservoir, allowing for sustained local action. |

| Epidermis | Low to Moderate | Sufficient concentration to target bacteria in superficial skin layers. |

| Dermis | Below Limit of Quantification | Minimal penetration, leading to negligible systemic absorption. |

| Plasma | Below Limit of Quantification | Low risk of systemic side effects. |

Excretion Pathways in Preclinical Species

The investigation of excretion pathways, such as renal or biliary clearance, is a critical component of pharmacokinetic studies for systemically absorbed drugs. escholarship.org These studies determine how a drug and its metabolites are eliminated from the body.

However, for a topical drug like ozenoxacin, which demonstrates negligible systemic absorption, detailed investigations into systemic metabolism and excretion pathways are generally not conducted in preclinical animal models. researchgate.nettandfonline.com Since the drug does not enter the systemic circulation in any significant amount, it is not metabolized by the liver or excreted by the kidneys to any appreciable extent. The vast majority of the applied dose remains on the skin surface or within the superficial skin layers until it is removed by washing or normal skin shedding.

Metabolism Studies of Ozenoxacin Using Ozenoxacin D3 Hydrochloride As a Tracer

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental for predicting how a drug will be cleared from the body. These tests evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver and at the site of application for topical drugs. wuxiapptec.comsolvobiotech.com

Human liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes. wuxiapptec.com They are widely used to assess the metabolic stability of new chemical entities. mercell.com Studies have shown that ozenoxacin (B1663890) is highly stable in human liver microsomes. fda.gov In vitro experiments revealed no significant inhibition of major CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, or CYP2E1) by ozenoxacin. fda.gov Mild inhibition of CYP3A4 and CYP2C9 was observed only at high concentrations that are not clinically relevant for a topical agent with negligible systemic absorption. fda.gov This high degree of stability suggests a very low potential for hepatic metabolism, a favorable characteristic that minimizes the risk of systemic drug interactions.

Table 1: Representative Metabolic Stability of Ozenoxacin in Human Liver Microsomes

| Incubation Time (minutes) | Parent Compound Remaining (%) | Metabolic Rate |

| 0 | 100 | Stable |

| 15 | >99 | Stable |

| 30 | >98 | Stable |

| 60 | >98 | Stable |

To create a more comprehensive picture, the metabolic stability of ozenoxacin was also evaluated in systems that contain both Phase I and Phase II enzymes, such as isolated human hepatocytes and skin discs. nuvisan.com These studies confirmed the findings from microsomal assays. Ozenoxacin was found to be metabolically stable in human hepatocytes, with minimal metabolism of less than 2% observed. fda.gov

Given its topical route of administration, the stability of ozenoxacin in the skin is particularly important. Investigations using fresh human skin discs demonstrated that ozenoxacin is not metabolized within the skin. fda.govdrugbank.com This local stability is highly desirable for a topical anti-infective, as it ensures the drug remains in its active form at the site of infection. researchgate.net

Identification and Characterization of Metabolites

A crucial part of metabolism studies is the identification and characterization of any metabolites, as they can influence a drug's activity and safety profile.

In typical metabolism studies, a deuterated standard like Ozenoxacin-d3 (hydrochloride) is used in conjunction with analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The known mass difference between the parent drug and its deuterated isotopologue allows for the rapid and unambiguous identification of drug-related material in complex biological matrices. This "stable isotope tracing" technique is a powerful tool for distinguishing metabolites from background noise and endogenous compounds.

However, due to the negligible systemic absorption and high metabolic stability of ozenoxacin, extensive metabolite profiling has not been a primary focus of its development. fda.gov The compound is largely unchanged in the relevant biological systems (liver and skin), meaning there are no significant metabolites to detect or profile. fda.govresearchgate.net

Molecular and Cellular Mechanism of Action Research of Ozenoxacin

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary targets of ozenoxacin (B1663890) within the bacterial cell are two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.comijprajournal.com These enzymes are indispensable for bacterial survival as they manage the complex topology of DNA during replication, transcription, and chromosome segregation. DNA gyrase is responsible for introducing negative supercoils into the DNA, a process vital for initiating DNA replication. mdpi.com Topoisomerase IV, on the other hand, plays a crucial role in decatenating (unlinking) the daughter chromosomes after replication, allowing them to segregate into daughter cells properly. mdpi.com

Ozenoxacin exerts its bactericidal effect by binding to and stabilizing the transient complexes formed between these enzymes and the bacterial DNA. ijprajournal.com This action traps the enzymes in a state where they have cleaved the DNA strands but are prevented from resealing the break, leading to an accumulation of double-strand DNA breaks. ijprajournal.com These irreversible breaks trigger a cascade of events, including the cessation of DNA replication and the induction of the SOS response, which culminates in rapid bacterial cell death. nih.govijprajournal.com

The inhibitory potency of ozenoxacin against DNA gyrase and topoisomerase IV has been quantified through biochemical assays that measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). These assays are fundamental in determining the specific activity of an antibiotic against its molecular targets. Ozenoxacin has demonstrated potent inhibitory activity against both enzymes, particularly those isolated from S. aureus.

In comparative studies, ozenoxacin has shown superior inhibitory activity against both DNA gyrase and topoisomerase IV when compared to older quinolones like levofloxacin (B1675101) and ciprofloxacin (B1669076). fda.gov One study reported IC50 values of 10 mg/L for DNA gyrase and a notably low 0.5 mg/L for topoisomerase IV from S. aureus. nih.gov An FDA clinical microbiology review presented slightly different but consistently potent values, indicating ozenoxacin is a stronger inhibitor than the comparators. fda.gov This potent, dual-inhibitory action is a key feature of its antimicrobial profile. nih.govfda.gov

Below is an interactive data table summarizing the IC50 values of ozenoxacin and other quinolones against S. aureus DNA gyrase and topoisomerase IV, based on data from published research. nih.gov

| Compound | Target Enzyme | IC50 (mg/L) |

| Ozenoxacin | DNA Gyrase | 10 |

| Topoisomerase IV | 0.5 | |

| Moxifloxacin | DNA Gyrase | 56 |

| Topoisomerase IV | 0.95 | |

| Levofloxacin | DNA Gyrase | >100 |

| Topoisomerase IV | 0.45 | |

| Ciprofloxacin | DNA Gyrase | 98 |

| Topoisomerase IV | 1.3 |

This table presents data from a study evaluating the inhibitory activity of quinolones against DNA gyrase and topoisomerase IV obtained from S. aureus. nih.gov

While detailed kinetic studies providing specific association and dissociation constants for the binding of ozenoxacin to the gyrase-DNA or topoisomerase IV-DNA complexes are not extensively published, the mechanism is understood to be similar to other well-characterized quinolones. The binding is irreversible and stabilizes the cleavage complex, preventing the re-ligation of the DNA strands.

Similarly, a specific co-crystal structure of ozenoxacin in complex with either DNA gyrase or topoisomerase IV has not been made publicly available. However, structural analyses of other quinolones, such as moxifloxacin, with bacterial type II topoisomerases provide a robust model for this interaction. nih.gov These studies reveal that quinolone molecules intercalate into the DNA at the site of the double-strand break. nih.gov They form a "molecular plug," physically blocking the enzyme from resealing the DNA backbone. cardiff.ac.uk The drug interacts with key residues in both the enzyme (specifically the GyrA/ParC and GyrB/ParE subunits) and the cleaved DNA, creating a stable ternary complex. nih.govesisresearch.org The unique chemical structure of ozenoxacin, particularly its non-fluorinated nature and the pyridinyl group at the C-7 position, is believed to contribute to its potent activity and favorable resistance profile.

Dual-Target Mechanism and its Implications for Antibacterial Activity

A critical aspect of ozenoxacin's potent antibacterial activity is its dual-target mechanism, inhibiting both DNA gyrase and topoisomerase IV with high affinity. nih.gov This balanced activity against both essential enzymes has significant implications for its efficacy and the development of bacterial resistance. nih.gov

Subcellular Localization Studies within Bacterial Cells

Specific studies employing methods like fluorescence microscopy to visualize the precise subcellular localization of ozenoxacin within bacterial cells have not been reported. However, extensive research on its uptake and accumulation provides crucial insights into its behavior once it crosses the bacterial cell envelope.

Studies have demonstrated that ozenoxacin rapidly penetrates bacterial cells and achieves high intracellular concentrations, a key factor contributing to its potent bactericidal effect. nih.gov Research comparing the uptake of ozenoxacin to other quinolones (moxifloxacin, levofloxacin, and ciprofloxacin) in several Gram-positive species, including S. aureus and S. pyogenes, found that the intracellular accumulation of ozenoxacin was significantly superior. nih.govnih.gov High intrabacterial concentrations were observed within the first minute of exposure. nih.gov

This rapid and extensive accumulation ensures that ozenoxacin can quickly reach and saturate its intracellular targets, DNA gyrase and topoisomerase IV, which are located in the cytoplasm and associated with the bacterial nucleoid. nih.gov Furthermore, ozenoxacin appears to be a poor substrate for the efflux pumps that commonly expel other quinolones from bacterial cells, another factor that helps maintain its high intracellular concentration and potent activity.

Investigations into Antimicrobial Resistance Mechanisms of Ozenoxacin Preclinical Focus

Bacterial Efflux Pump Systems and Ozenoxacin (B1663890) Permeation

A key factor in antimicrobial resistance is the active removal of a drug from the bacterial cell by efflux pumps. Ozenoxacin has demonstrated a notable ability to circumvent this mechanism.

Ozenoxacin's ability to rapidly penetrate and accumulate within bacterial cells is a key aspect of its potent activity. This rapid uptake contributes to its high efficacy and may help overcome efflux pump-mediated resistance. Studies have shown that ozenoxacin achieves high intrabacterial concentrations quickly, often within the first minute of exposure.

One study measured the accumulation of various quinolones in several Gram-positive bacteria. The results demonstrated that ozenoxacin reached significantly higher intracellular concentrations compared to moxifloxacin, levofloxacin (B1675101), and ciprofloxacin (B1669076) across all tested species. For instance, within the first minute of exposure, ozenoxacin accumulation values ranged from 190 to 447 ng/mg (dry weight) of bacteria. This rapid and high level of accumulation ensures that a sufficient concentration of the drug reaches its intracellular targets, DNA gyrase and topoisomerase IV.

Interactive Data Table: Intrabacterial Accumulation of Quinolones (First Minute of Exposure)

| Bacterial Strain | Ozenoxacin (ng/mg dry weight) |

|---|---|

| Staphylococcus aureus (SA4-149) | ~350 |

| Staphylococcus epidermidis (SEP7602) | ~447 |

| Streptococcus pyogenes (SPY165) | ~190 |

| Streptococcus agalactiae (SAG146) | ~250 |

| Enterococcus faecium (EF897) | ~200 |

Note: The values are approximate based on graphical data from the source and are intended for comparative illustration. Ozenoxacin concentrations were significantly higher than those of Moxifloxacin, Levofloxacin, and Ciprofloxacin in all strains.

Target Site Mutations in DNA Gyrase and Topoisomerase IV

The primary mechanism of quinolone resistance involves mutations in the genes encoding their target enzymes: DNA gyrase (genes gyrA and gyrB) and topoisomerase IV (genes parC and parE). Ozenoxacin maintains potent activity due to its dual-target action, inhibiting both enzymes simultaneously at low concentrations.

In vitro studies have identified mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC (also known as grlA in S. aureus) after exposure to ozenoxacin. Despite this, ozenoxacin often retains significant activity against strains that are resistant to other quinolones due to such mutations. For example, even in S. aureus strains with multiple mutations in gyrA and/or grlA, ozenoxacin demonstrates substantially greater activity compared to fluoroquinolones like levofloxacin and ciprofloxacin. The potent, balanced inhibition of both DNA gyrase and topoisomerase IV means that multiple mutations are often required to confer significant resistance to ozenoxacin, a less frequent occurrence.

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial that prevents the growth of any resistant mutants from a large bacterial population (≥10¹⁰ CFU). A low MPC suggests a lower likelihood of resistance development. Ozenoxacin consistently demonstrates low MPC values against various staphylococci, including strains already resistant to other quinolones.

Studies comparing the MPC of ozenoxacin with that of levofloxacin and ciprofloxacin have highlighted its advantage. For quinolone-susceptible S. aureus (MSSA), the MPC for ozenoxacin was 0.05 mg/L, which was 280-fold lower than that of ciprofloxacin and levofloxacin (14 mg/L). Even in highly resistant strains with multiple QRDR mutations, ozenoxacin's MPC remained significantly lower than that of the comparators.

Interactive Data Table: Mutant Prevention Concentration (MPC) of Ozenoxacin vs. Other Quinolones

| Bacterial Strain | QRDR Mutations | Ozenoxacin MPC (mg/L) | Levofloxacin MPC (mg/L) | Ciprofloxacin MPC (mg/L) |

|---|---|---|---|---|

| MSSA (Quinolone-Susceptible) | None | 0.05 | 14 | 14 |

| MSSA (Quinolone-Resistant) | 4 | 6 | >50 | >50 |

| MRSA (Quinolone-Resistant) | 4 | 6 | 700 | 350 |

| MSSE (Quinolone-Susceptible) | None | 0.025 | 0.7 | 1.5 |

| MRSE (Quinolone-Resistant) | 4 | 6 | 750 | 250 |

Data sourced from studies on quinolone-susceptible and -resistant Staphylococcus aureus and Staphylococcus epidermidis.

Cross-Resistance Profiles with Other Quinolones and Antimicrobial Classes in vitro

An important feature of a new antimicrobial is its activity against pathogens that are already resistant to existing drugs. Ozenoxacin has shown a favorable profile in this regard, with a low potential for cross-resistance.

In vitro studies have repeatedly demonstrated that ozenoxacin is significantly more active than other quinolones against both quinolone-susceptible and quinolone-resistant Gram-positive bacteria. Its unique chemical structure and dual-target mechanism contribute to its effectiveness against strains of MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) that exhibit resistance to fluoroquinolones. Ozenoxacin's activity is 3- to 321-fold more potent than other quinolones against these resistant strains. This suggests that the resistance mechanisms developed by bacteria against older quinolones, such as specific target-site mutations or efflux pump activity, are less effective against ozenoxacin. Furthermore, ozenoxacin does not exhibit cross-resistance with other classes of antimicrobials.

Impact of Ozenoxacin on Bacterial DNA Replication and Repair Processes

Ozenoxacin exerts its bactericidal effect by disrupting the critical processes of bacterial DNA replication and repair. drugbank.comfda.gov As a member of the quinolone class of antibiotics, its mechanism of action involves the targeted inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. tandfonline.comchemicalbook.com These enzymes are vital for maintaining the proper structure and topology of DNA during replication, transcription, and chromosome segregation.

The primary function of DNA gyrase is to introduce negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork. tandfonline.com This action is crucial for the unwinding of the DNA double helix, allowing for the progression of DNA replication and transcription. chemicalbook.com Topoisomerase IV, on the other hand, plays a key role in the final stages of replication, specifically in the decatenation, or unlinking, of the two newly synthesized daughter chromosomes. tandfonline.comchemicalbook.com Without this separation, the bacterial cell cannot successfully divide.

Preclinical research highlights that a defining characteristic of ozenoxacin is its dual-target mechanism, enabling it to simultaneously inhibit both DNA gyrase and topoisomerase IV with high affinity. tandfonline.comtandfonline.comnih.gov This contrasts with some other quinolones that may show preferential activity against one enzyme over the other. This balanced, dual inhibition is a significant factor in ozenoxacin's potent antibacterial activity and is thought to contribute to a lower likelihood of resistance development. tandfonline.comresearchgate.netnih.gov A single mutation in the gene encoding one of the target enzymes is less likely to confer resistance when the drug effectively inhibits the second target. nih.gov

The high inhibitory activity of ozenoxacin is demonstrated by its low 50% inhibitory concentration (IC50) values against these enzymes. In studies using enzymes isolated from Staphylococcus aureus, ozenoxacin showed greater inhibitory activity for both DNA gyrase and topoisomerase IV compared to other tested quinolones such as moxifloxacin, levofloxacin, and ciprofloxacin. nih.govnih.gov This potent enzymatic inhibition is further enhanced by the rapid penetration of ozenoxacin into the bacterial cell, leading to high intracellular concentrations shortly after exposure. chemicalbook.comtandfonline.comnih.gov

The inhibition of DNA gyrase and topoisomerase IV by ozenoxacin leads to the stabilization of the enzyme-DNA cleavage complex, which stalls the replication fork and results in irreparable double-strand breaks in the bacterial chromosome. This level of DNA damage overwhelms the bacterial DNA repair systems, such as the SOS response, ultimately triggering cell death. fda.gov Ozenoxacin's potent activity is maintained even against many quinolone-resistant strains that possess mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA (encoding DNA gyrase) or parC (encoding topoisomerase IV) genes, which typically reduce the efficacy of other quinolones. fda.govresearchgate.net

Interactive Data Table: Inhibitory Activity (IC50) of Ozenoxacin and Comparator Quinolones against S. aureus Topoisomerases

The table below summarizes the concentration of each antibiotic required to inhibit 50% of the activity (IC50) of DNA gyrase and topoisomerase IV isolated from Staphylococcus aureus. Lower values indicate higher potency.

| Antibiotic | Target Enzyme | IC50 (mg/L) |

| Ozenoxacin | DNA Gyrase | 10 |

| Ozenoxacin | Topoisomerase IV | 0.5 |

| Moxifloxacin | DNA Gyrase | >128 |

| Moxifloxacin | Topoisomerase IV | 4 |

| Levofloxacin | DNA Gyrase | >128 |

| Levofloxacin | Topoisomerase IV | 16 |

| Ciprofloxacin | DNA Gyrase | 64 |

| Ciprofloxacin | Topoisomerase IV | 16 |

| Data sourced from studies on quinolone uptake and inhibitory activity. nih.govnih.gov |

Comparative Preclinical Research of Ozenoxacin

Comparative In Vitro Antibacterial Activity Against Relevant Pathogens

Ozenoxacin's potency has been consistently demonstrated in vitro against a wide array of Gram-positive bacteria, including strains that have developed resistance to other antimicrobials. tandfonline.comresearchgate.netnih.gov Studies show it is often more potent than other quinolones and topical agents used for skin infections. tandfonline.com

Ozenoxacin (B1663890) exhibits potent in vitro activity against key pathogens implicated in skin infections, such as Staphylococcus aureus and Streptococcus pyogenes. Its efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comijprajournal.com

Multiple studies have established the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are key indicators of an antibiotic's activity. For ozenoxacin, these values are consistently low for susceptible and resistant Gram-positive isolates. tandfonline.comnih.gov For instance, against S. aureus, the MIC₉₀ has been reported as 0.12 mg/L to 0.25 mg/L, and for S. pyogenes, it is as low as 0.015 mg/L to 0.03 mg/L. fda.govnih.gov

Ozenoxacin's action is bactericidal, meaning it actively kills the bacteria. This is confirmed by Minimum Bactericidal Concentration (MBC) studies, which show that the concentration needed to kill the bacteria is generally the same or just one dilution higher than the MIC. fda.gov In time-kill curve experiments, ozenoxacin at twice its MIC demonstrated a 3-log reduction in colony-forming units (CFU) of S. aureus after just 4 hours, showcasing rapid bactericidal effects. tandfonline.com

Table 1: In Vitro Activity of Ozenoxacin Against Gram-Positive Pathogens

| Organism | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (All) | ≤0.001–>4 | 0.002 | 0.12 | nih.gov |

| Methicillin-Susceptible S. aureus (MSSA) | N/A | N/A | ≤0.06 | nih.gov |

| Methicillin-Resistant S. aureus (MRSA) | 0.002 to 128 | N/A | 1 | bioworld.com |

| Streptococcus pyogenes | 0.008 to 0.5 | 0.015 | 0.03 | nih.govbioworld.com |

| β-haemolytic streptococci | N/A | N/A | 0.03 | bioworld.com |

A significant advantage of ozenoxacin is its potent activity against bacterial strains that are resistant to other commonly used topical antibiotics. mdpi.com In comparative studies, ozenoxacin consistently demonstrates lower MIC values against S. aureus isolates compared to fusidic acid and mupirocin (B1676865). nih.govhilarispublisher.com

Ozenoxacin's effectiveness is maintained against MRSA isolates that are also non-susceptible to ciprofloxacin (B1669076). nih.gov Its MIC ranges remain significantly lower than those of mupirocin and fusidic acid, even for these multi-drug resistant strains. hilarispublisher.com For example, in one study, the MIC₉₀ of ozenoxacin against levofloxacin-susceptible MRSA was 0.008 mg/L, a concentration 31 times lower than that of mupirocin (0.25 mg/L) and 1,000 times lower than that of fusidic acid (8 mg/L). hilarispublisher.com This potent activity suggests ozenoxacin could be a valuable therapeutic option in clinical situations where resistance to older topical agents is a concern. mdpi.comnih.gov

In Vivo Efficacy in Animal Models of Bacterial Infection

The promising in vitro results for ozenoxacin have been substantiated by in vivo studies using animal models of bacterial skin infections. ijprajournal.com

The primary animal model used to evaluate the in vivo efficacy of topical ozenoxacin is the mouse model of dermal infection. nih.govtandfonline.com In these studies, a superficial wound or abrasion is created on the skin of the mouse, which is then inoculated with a standardized suspension of S. aureus. nih.govtandfonline.com This method mimics a typical skin and soft tissue infection, such as impetigo, allowing for the direct assessment of the therapeutic effect of topically applied antibacterial agents. nih.gov

In these murine models of S. aureus skin infection, topical application of ozenoxacin has been shown to be highly effective in reducing the bacterial load. nih.govresearchgate.net Studies comparing 1% ozenoxacin formulations (cream and ointment) to other topical agents like 2% mupirocin and 1% retapamulin (B1680546) have demonstrated the superior efficacy of ozenoxacin. tandfonline.comnih.govtandfonline.com

Ozenoxacin treatments resulted in a statistically significant reduction in the mean microbiological counts (CFU per gram of skin) compared to both the vehicle control and the comparator antibiotics. tandfonline.comnih.gov In one study, the bacterial eradication rates for 1% ozenoxacin cream and ointment were 53% and 47%, respectively, after a single application, compared to 31% for retapamulin and 28% for mupirocin. tandfonline.com The most effective concentrations for reducing S. aureus counts were found to be 1% and 2%. nih.govnih.gov These findings confirm that ozenoxacin not only inhibits bacterial growth but also effectively clears the pathogens from the site of infection in a living organism. researchgate.net

Table 2: Comparative Efficacy in Mouse Dermal Infection Model

| Treatment | Bacterial Eradication Rate | Outcome | Reference |

|---|---|---|---|

| Ozenoxacin 1% Cream | 53% | Superior to Mupirocin and Retapamulin | tandfonline.com |

| Ozenoxacin 1% Ointment | 47% | Superior to Mupirocin and Retapamulin | tandfonline.com |

| Retapamulin 1% Ointment | 31% | Less effective than Ozenoxacin | tandfonline.com |

| Mupirocin 2% Ointment | 28% | Less effective than Ozenoxacin | tandfonline.com |

Structural Activity Relationships (SAR) and Design of Novel Quinolone Analogs

The potent antibacterial activity and favorable resistance profile of ozenoxacin are directly linked to its unique chemical structure. nih.govfrontiersin.org As a non-fluorinated quinolone, it possesses a distinct pyridinyl group at the C-7 position of the quinolone core. nih.govresearchgate.net This structural feature is crucial for its mechanism of action.

Ozenoxacin functions by simultaneously inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. nih.govdrugbank.com This dual-target mechanism is a key advantage, as it requires bacteria to develop simultaneous mutations in both target enzymes to confer resistance, a relatively rare event. ijprajournal.com Ozenoxacin has demonstrated strong inhibitory activity against both enzymes, with lower inhibitory concentrations (IC₅₀) than other quinolones like levofloxacin (B1675101) and ciprofloxacin. fda.govmdpi.com

Furthermore, the absence of a fluorine atom at position 6, a common feature in many other quinolones (fluoroquinolones), contributes to a better safety profile. tandfonline.comfrontiersin.org The structure of ozenoxacin also appears to make it impervious to certain bacterial efflux pumps, which are a common mechanism of resistance that actively remove antibiotics from the bacterial cell. researchgate.net The rapid accumulation and high concentration of ozenoxacin within the bacterial cell contribute significantly to its potent bactericidal effect. frontiersin.orgmdpi.com These unique structural and mechanistic attributes make ozenoxacin a successful agent and a valuable scaffold for the design of future novel quinolone analogs aimed at combating antibiotic resistance.

Future Research Directions and Translational Perspectives for Ozenoxacin Research

Exploration of Novel Mechanisms of Action or Off-Target Effects

Ozenoxacin's established mechanism of action is the simultaneous inhibition of bacterial DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to cell death. ijdvl.com This dual-target activity is a cornerstone of its efficacy, particularly against resistant strains. tandfonline.com Future research, however, should explore potential secondary mechanisms or off-target effects that might be influenced by isotopic labeling.

The introduction of deuterium (B1214612) to create Ozenoxacin-d3 strengthens the carbon-hydrogen bonds at the site of labeling. This is known as the kinetic isotope effect (KIE), which can significantly slow down metabolic processes where the cleavage of this bond is the rate-determining step. nih.govwikipedia.org While primarily exploited to improve pharmacokinetics, this fundamental chemical alteration warrants investigation into other potential consequences. nih.gov For instance, deuteration could subtly alter the molecule's interaction with its primary targets or lead to "metabolic switching," where the drug is metabolized through alternative pathways. musechem.com This could result in a different profile of metabolites, which may possess unique biological activities or off-target effects. Future studies could investigate whether the KIE influences target binding affinity or residence time, or if it promotes interactions with other bacterial or host cell proteins, potentially revealing novel antimicrobial or anti-inflammatory properties.

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

Preclinical evaluation of topical antimicrobials has traditionally relied on planktonic bacterial cultures and simple animal models. While informative, these systems often fail to replicate the complex microenvironment of human skin and the sophisticated behavior of bacteria within it, such as biofilm formation. The future of ozenoxacin (B1663890) efficacy testing lies in the adoption of more physiologically relevant models.

Advanced three-dimensional (3D) human skin models, such as reconstructed human epidermis and full-thickness skin equivalents, offer a significant improvement. frontiersin.orgacs.org These organotypic models mimic the stratified structure of human skin and can be colonized or infected with bacteria like Staphylococcus aureus to study host-pathogen interactions in a controlled setting. frontiersin.orgnih.gov They provide a valuable platform for assessing the penetration, retention, and efficacy of topical agents like ozenoxacin against bacteria residing in different skin layers or within biofilms. acs.org

Furthermore, ex vivo models using porcine or human skin explants preserve the natural architecture and cellular diversity of the skin, offering a bridge between in vitro cultures and in vivo studies. frontiersin.orgmdpi.comfrontiersin.org These models are particularly useful for evaluating how a formulation performs in the presence of a functional stratum corneum and can be used to compare the effectiveness of topical versus systemic treatments. nih.gov Future research should leverage these advanced models to gain deeper insights into ozenoxacin's activity in settings that more closely mimic clinical wound infections. mdpi.com

Studies on the Pharmacogenomics of Bacterial Resistance to Ozenoxacin

Resistance to quinolones in Staphylococcus aureus is primarily mediated by chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding its target enzymes: DNA gyrase (gyrA and gyrB) and topoisomerase IV (grlA and parC). plos.orgplos.orgnih.gov While ozenoxacin has shown a low propensity for selecting resistant mutants, the genomic basis of both intrinsic and acquired resistance warrants deeper investigation from a pharmacogenomic perspective. tandfonline.com

Genome-Wide Association Studies (GWAS) have emerged as a powerful, unbiased tool for identifying genetic variants associated with antibiotic resistance. researchgate.netnih.gov Unlike targeted gene sequencing, GWAS can uncover novel resistance mechanisms by correlating whole-genome data with phenotypic susceptibility data from a large number of clinical isolates. biorxiv.org Future research should apply GWAS to identify single nucleotide polymorphisms (SNPs), gene presence/absence variations, and mutation combinations across the bacterial genome that correlate with elevated minimum inhibitory concentrations (MICs) for ozenoxacin. frontiersin.org This approach could reveal previously unknown resistance genes or synergistic mutations that contribute to a resistant phenotype, providing valuable information for surveillance and the development of next-generation inhibitors. biorxiv.orgfrontiersin.org Such studies would enhance our understanding of the genetic landscape of ozenoxacin resistance and could lead to the development of diagnostic tools to predict treatment outcomes. nih.gov

Applications of Deuterated Ozenoxacin for Investigational Drug Development

The most immediate and critical application of Ozenoxacin-d3 (hydrochloride) is in the field of pharmacokinetics (PK). veeprho.com Deuterium-labeled compounds are widely used as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). medchemexpress.comlcms.cz Because Ozenoxacin-d3 is chemically identical to ozenoxacin but has a distinct mass, it can be added to biological samples (e.g., plasma, tissue homogenates) to enable highly accurate and precise quantification of the parent drug. veeprho.comlcms.cz This is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of ozenoxacin, especially given its low systemic absorption after topical application. ijdvl.comfda.gov

Beyond its role as an internal standard, the strategic incorporation of deuterium can be a drug development strategy in itself. nih.gov By slowing down a drug's metabolism, deuteration can improve its metabolic stability, increase its half-life, and reduce the formation of potentially toxic metabolites. musechem.comnih.gov While ozenoxacin is already metabolically stable, future investigational work could explore whether deuteration at specific sites could further optimize its properties for potential new indications or formulations. fda.gov

Table 1: Key Applications of Deuterated Compounds in Investigational Drug Development

| Application Area | Description and Rationale |

|---|---|

| Internal Standard for Bioanalysis | Used in mass spectrometry to accurately quantify the non-deuterated drug in biological matrices, improving the reliability of pharmacokinetic and bioequivalence studies. veeprho.comlcms.cz |

| Metabolic Pathway Elucidation | Helps trace the metabolic fate of a drug by tracking the deuterated label, allowing researchers to identify primary sites of metabolism and characterize resulting metabolites. researchgate.net |

| Improving Metabolic Profile (Kinetic Isotope Effect) | Deuteration at a metabolic "soft spot" can slow down enzymatic degradation (e.g., by cytochrome P450 enzymes), potentially increasing drug half-life, reducing required dose frequency, and lowering patient-to-patient variability. nih.govnih.gov |

| Reducing Formation of Toxic Metabolites | By altering the metabolic pathway ("metabolic switching"), deuteration can decrease the production of a toxic metabolite in favor of a safer one, thereby improving the drug's safety profile. musechem.com |

| Stabilizing Chiral Centers | In some cases, deuteration can be used to slow the racemization of a specific, desired enantiomer of a drug into its less active or inactive counterpart. nih.gov |

Synergistic Antimicrobial Combinations with Ozenoxacin in Preclinical Settings

The use of combination therapy is a cornerstone of modern antimicrobial strategy, employed to broaden the spectrum of activity, prevent the emergence of resistance, and achieve synergistic killing of pathogens. ijprajournal.com While ozenoxacin is potent as a monotherapy for impetigo, its efficacy against more complex infections, such as those involving biofilms or multiple organisms, could potentially be enhanced through combination with other antimicrobial agents.

Future preclinical research should focus on identifying synergistic combinations. This involves testing ozenoxacin alongside other topical or systemic antibiotics that have different mechanisms of action. For example, combining ozenoxacin with agents that disrupt the cell wall (e.g., beta-lactams), inhibit protein synthesis (e.g., fusidic acid, mupirocin), or disrupt the cell membrane could lead to enhanced bactericidal activity against difficult-to-treat strains of S. aureus. Furthermore, given that skin infections can be polymicrobial, combining ozenoxacin with agents active against Gram-negative bacteria or fungi could be beneficial. Another promising avenue is the combination with non-antibiotic agents, such as anti-inflammatory drugs, which could help resolve the inflammation associated with skin infections and improve clinical outcomes. ijprajournal.com

Table 2: Potential Antimicrobial Classes for Synergistic Combination Studies with Ozenoxacin

| Drug Class | Rationale for Combination | Potential Examples |

|---|---|---|

| Protein Synthesis Inhibitors | Complementary mechanisms of action (DNA replication vs. protein synthesis) may lead to synergistic killing and suppress the emergence of resistance. | Fusidic acid, Mupirocin (B1676865), Retapamulin (B1680546) |

| Cell Wall Synthesis Inhibitors | Weakening the bacterial cell wall could enhance the penetration and activity of ozenoxacin. | Topical beta-lactams (investigational), Bacitracin |

| Membrane-Active Agents | Disrupting the bacterial membrane integrity can have a rapid bactericidal effect that complements the action of ozenoxacin. | Polymyxin B (for Gram-negative coverage), Daptomycin (Gram-positive) |

| Anti-inflammatory Agents | Reduces infection-associated inflammation, potentially improving symptom resolution and healing, without direct antimicrobial action. ijprajournal.com | Topical corticosteroids (low potency), NSAIDs |

| Biofilm Disrupting Agents | Agents that break down the biofilm matrix could expose embedded bacteria to the bactericidal action of ozenoxacin. | N-acetylcysteine, enzymes (e.g., DNase) |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing Ozenoxacin-d3 (hydrochloride) to ensure isotopic purity?

- Answer: Synthesis of deuterated compounds like Ozenoxacin-d3 requires controlled deuterium incorporation, typically via hydrogen-deuterium exchange or deuterated precursors. Characterization should include Nuclear Magnetic Resonance (NMR) for structural confirmation and Mass Spectrometry (MS) to verify isotopic enrichment (>98% deuterium substitution). Purity validation via High-Performance Liquid Chromatography (HPLC) with UV detection is critical to exclude non-deuterated impurities . For procedural rigor, follow standardized protocols for deuterated analogs, as outlined in pharmacopeial guidelines for related compounds (e.g., oxycodone hydrochloride purity standards) .

Q. How can researchers design stability studies for Ozenoxacin-d3 (hydrochloride) under varying storage conditions?

- Answer: Stability testing should adopt ICH Q1A guidelines , focusing on:

- Forced degradation studies: Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways.

- Analytical monitoring: Use HPLC-MS to track degradation products and quantify stability. Reference deuterated valine hydrochloride studies for methodological parallels in handling hygroscopic or light-sensitive compounds .

- Data interpretation: Compare degradation profiles with non-deuterated Ozenoxacin to assess isotopic effects on stability .

Q. What validated analytical methods are suitable for quantifying Ozenoxacin-d3 (hydrochloride) in biological matrices?

- Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity for deuterated compounds. Key steps:

- Sample preparation: Use protein precipitation or solid-phase extraction to minimize matrix interference.

- Calibration curves: Span 3–4 orders of magnitude, with deuterated internal standards (e.g., deuterated pyridoxine hydrochloride) to correct for ion suppression .

- Validation parameters: Include precision (CV <15%), accuracy (85–115%), and limits of detection/quantification (LOD/LOQ) per FDA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial efficacy data between Ozenoxacin-d3 and its non-deuterated counterpart?

- Answer: Contradictions may arise from isotopic effects on pharmacokinetics (e.g., metabolic stability) or target binding. Mitigation strategies:

- Comparative MIC assays: Conduct minimum inhibitory concentration (MIC) tests against Gram-positive pathogens (e.g., S. aureus) under identical conditions.

- Metabolite profiling: Use LC-MS to compare metabolic pathways in bacterial cultures or liver microsomes.

- Structural dynamics: Employ molecular docking or X-ray crystallography to assess deuterium’s impact on drug-enzyme interactions .

Q. What experimental designs are optimal for studying the pharmacokinetic (PK) isotope effect of Ozenoxacin-d3 in preclinical models?